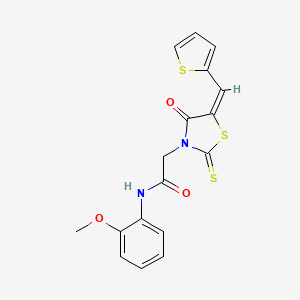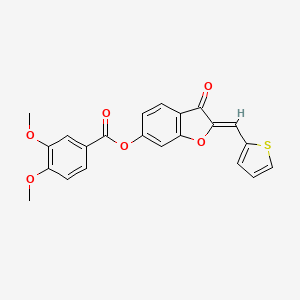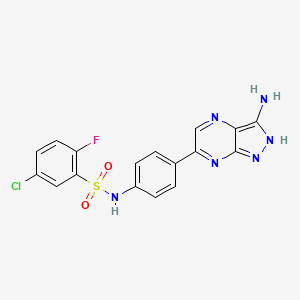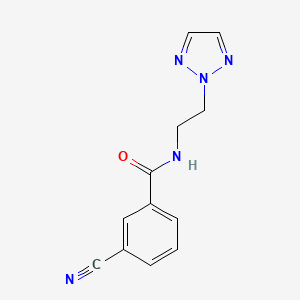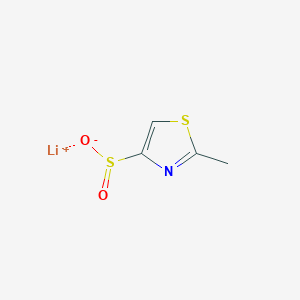
3,3,6,6-Tetramethyl-9-(2-pyridyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3,6,6-Tetramethyl-9-(2-pyridyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a useful research compound. Its molecular formula is C22H25NO3 and its molecular weight is 351.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methodologies and Chemical Properties
One-Pot Synthesis and Reaction Mechanisms : A simple, convenient, and environmentally friendly one-pot synthesis method has been developed for related xanthene diones. This method yields the compound efficiently in aqueous citric acid, showcasing a plausible mechanism for xanthene formation, indicating a broad relevance in synthetic chemistry for the creation of complex molecules from simpler precursors (Navarro, Sierra, & Ochoa‐Puentes, 2016).
Structural Analysis : The detailed structural analysis of xanthene derivatives, including the compound of interest, reveals their conformational geometries and intermolecular interactions, essential for understanding their potential biological activity and material properties. The arrangement of tetramethyloctahydroxanthen-1,8-dione substituents and their orientations relative to functional groups like pyridine have been elaborated, highlighting the importance of molecular geometry in their chemical behavior and interaction potentials (Abdelhamid, Mohamed, Allahverdiyev, Gurbanov, & Ng, 2011).
Applications in Antimicrobial and Anticancer Research
Antimicrobial Activity : Novel derivatives of xanthene diones have been synthesized and evaluated for their antibacterial and antifungal activities. These studies demonstrate the potential of such compounds in developing new antimicrobial agents, with some derivatives showing significant activity against various bacterial and fungal strains. This indicates the compound's relevance in pharmaceutical research aiming at tackling antimicrobial resistance (Angajala, Sunitha, Shankar, Krishna, Lincoln, & Jalapathi, 2017).
Anticancer Properties : Research into xanthene diones has uncovered promising anti-proliferative properties against cancer cell lines. These compounds, including closely related derivatives, have been synthesized and shown to inhibit cancer cell growth in vitro, making them candidates for further investigation as potential anticancer agents. The exploration of specific structural features for enhanced activity is part of ongoing research in this area (Mulakayala, Murthy, Rambabu, Aeluri, Adepu, Krishna, Reddy, Prasad, Chaitanya, Kumar, Rao, & Pal, 2012).
Photophysical and Green Chemistry Aspects
Photophysical Properties : The photophysical properties of xanthenedione derivatives have been a subject of interest due to their potential applications in material science and as fluorescent probes. Research into these properties includes the synthesis of various derivatives under green chemistry protocols, highlighting the role of solvent-free conditions and the use of ionic liquids in synthesizing these compounds efficiently and with minimal environmental impact (Verma, Raghuvanshi, Verma, Dwivedi, & Singh, 2011).
Properties
IUPAC Name |
3,3,6,6-tetramethyl-9-pyridin-2-yl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-21(2)9-14(24)19-16(11-21)26-17-12-22(3,4)10-15(25)20(17)18(19)13-7-5-6-8-23-13/h5-8,18H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNFWOYGBKNAMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=N4)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
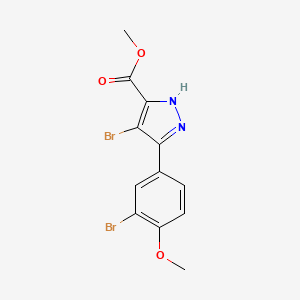
![3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2636474.png)
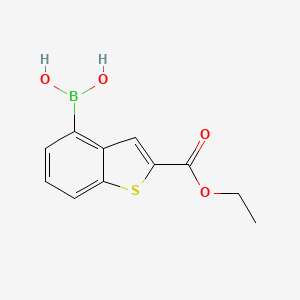

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2636477.png)
![3-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2636478.png)
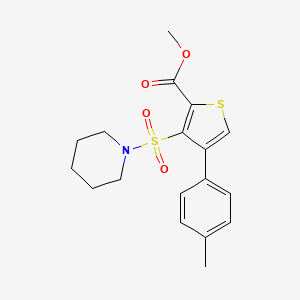
![4-Ethyl-5-fluoro-6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2636482.png)
triazin-4-one](/img/structure/B2636483.png)
